molecular formula C17H17FO B1360571 2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone CAS No. 898768-34-8

2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone

Cat. No. B1360571
M. Wt: 256.31 g/mol
InChI Key: SYFBYVODKONIJH-UHFFFAOYSA-N
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Description

2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C17H17FO . It is a specialized chemical that is not widely available .


Physical And Chemical Properties Analysis

2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone has a molecular weight of 256.31 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .

Scientific Research Applications

Polymorphs and Solvates in Crystal Engineering

  • The study by Nath & Baruah (2013) explores polymorphs and solvates of bis-phenols, closely related to the compound of interest. They discuss different crystal densities and self-assembly through various interactions, highlighting the importance of such compounds in crystal engineering.

Structural Studies for Nonlinear Optics

  • Research by Boese et al. (2002) details the crystal structures and packing of compounds including 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, which are investigated for their potential in octupolar nonlinear optical (NLO) materials. This demonstrates the relevance of such fluorine-substituted compounds in the field of optics.

Applications in Fluorescence and Thermal Stability

  • The paper by Baek & Harris (2005) discusses the synthesis of phenylquinoxaline oligomers containing fluorophenyl groups. These oligomers exhibit high fluorescence and thermal stability, suggesting potential applications in materials science.

Polymer Science and High Glass-Transition Temperature

  • Huang et al. (2007) synthesized novel arylene ether polymers with high glass-transition temperatures, including fluorophenyl groups. These polymers are noted for their excellent thermal stability and solubility in organic solvents, indicating their utility in advanced polymer applications.

Development of Fluoroionophores

  • In the field of analytical chemistry, Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives. These compounds, including fluorophenyl groups, showed potential in metal recognition and fluorescence methods.

Crystal Structure Analysis

  • Nagaraju et al. (2018) focused on the crystal structure of a compound containing a fluorophenyl group. Their work contributes to understanding the structural aspects of such compounds, which is vital in material and pharmaceutical sciences.

Sensing Applications

  • The study by Rong (2009) highlights the synthesis of a new material sensitive to toxic organophosphate vapor, incorporating a fluorophenyl group. This research underscores the potential of such compounds in developing sensors for environmental monitoring.

Safety And Hazards

The safety and hazards associated with 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone are not clearly defined in the available resources .

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFBYVODKONIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644581
Record name 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone

CAS RN

898768-34-8
Record name 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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